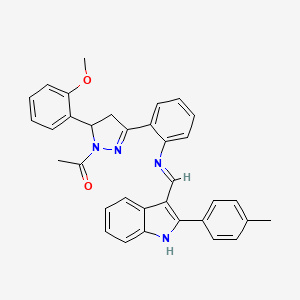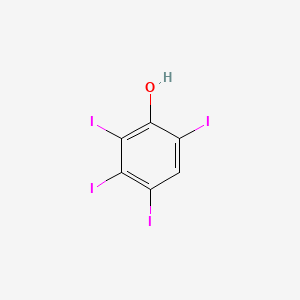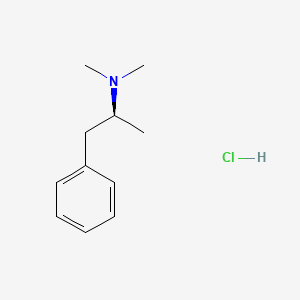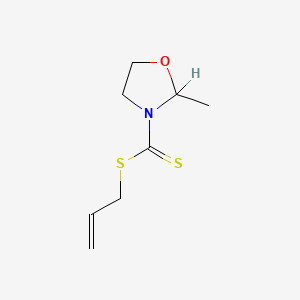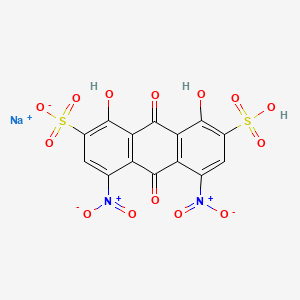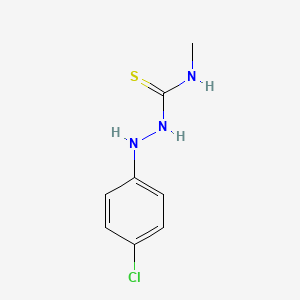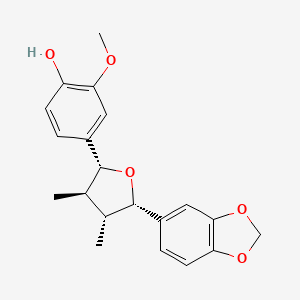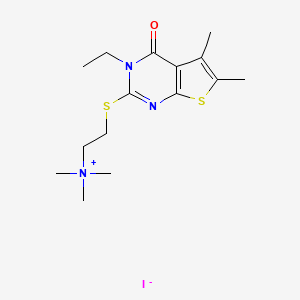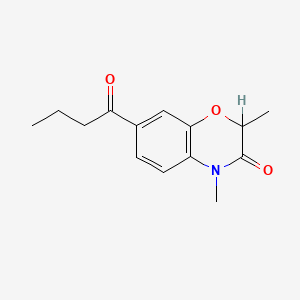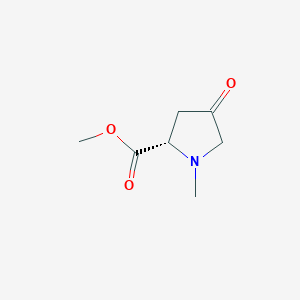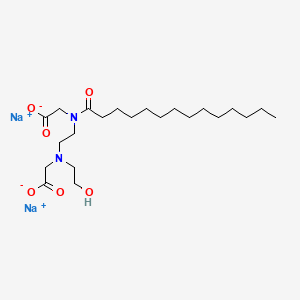
Disodium N-(2-((carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate is a chemical compound with the molecular formula C20H36N2Na2O6. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens like chlorine or bromine, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its gentle cleansing properties
Mécanisme D'action
The mechanism of action of Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of oil and water .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxododecyl)glycinate
- Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxooctyl)glycinate
Uniqueness
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to similar compounds with shorter chains. This makes it more effective in applications requiring strong emulsification and solubilization properties .
Propriétés
Numéro CAS |
94023-29-7 |
|---|---|
Formule moléculaire |
C22H40N2Na2O6 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
disodium;2-[2-[carboxylatomethyl(tetradecanoyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)24(19-22(29)30)15-14-23(16-17-25)18-21(27)28;;/h25H,2-19H2,1H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
Clé InChI |
KGXNDLOESKIXEY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(CCN(CCO)CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


